molecular formula C23H18F2IN3OS B7467030 (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Cat. No.: B7467030
M. Wt: 549.4 g/mol
InChI Key: RWGXEFWAZGDDLS-SFQUDFHCSA-N
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Description

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is a complex organic compound characterized by its unique structural features, including a cyano group, a difluoromethylsulfanyl group, and an iodophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Iodophenyl Group: This step often involves a halogenation reaction, where an aromatic compound is treated with iodine in the presence of an oxidizing agent.

    Formation of the Enamide: The enamide can be formed through a condensation reaction between an amide and an aldehyde or ketone.

    Addition of the Cyano Group: The cyano group is typically introduced via a nucleophilic substitution reaction using a cyanide source.

    Incorporation of the Difluoromethylsulfanyl Group: This group can be introduced through a nucleophilic substitution reaction using a difluoromethylsulfanyl reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrole-2,5-diones, while reduction of the cyano group yields primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the difluoromethylsulfanyl and iodophenyl groups can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-N-[4-(trifluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
  • (E)-2-cyano-N-[4-(methylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide

Uniqueness

The presence of the difluoromethylsulfanyl group distinguishes (E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide from its analogs. This group can significantly influence the compound’s chemical reactivity and biological activity, making it unique among similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18F2IN3OS/c1-14-11-16(15(2)29(14)20-7-3-18(26)4-8-20)12-17(13-27)22(30)28-19-5-9-21(10-6-19)31-23(24)25/h3-12,23H,1-2H3,(H,28,30)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGXEFWAZGDDLS-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=C(C#N)C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)I)C)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18F2IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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